

# An In-Depth Technical Guide to the Molybdenum-Rhenium Alloy Phase Diagram

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## Compound of Interest

Compound Name: Molybdenum--rhenium (1/3)

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This technical guide provides a comprehensive analysis of the Molybdenum-Rhenium (Mo-Re) alloy phase diagram, a critical tool for understanding the microstructure and properties of these high-performance alloys. The information presented is essential for researchers and professionals involved in materials science and engineering, particularly in applications demanding high-temperature strength and ductility.

## Introduction to the Molybdenum-Rhenium System

The Mo-Re alloy system is of significant interest due to the "rhenium effect," where the addition of rhenium to molybdenum enhances its ductility and low-temperature toughness. This makes Mo-Re alloys suitable for a wide range of demanding applications, including aerospace components, high-temperature furnace parts, and medical devices. A thorough understanding of the Mo-Re phase diagram is paramount for controlling the microstructure and, consequently, the mechanical and physical properties of these alloys.

## The Molybdenum-Rhenium Phase Diagram

The Mo-Re phase diagram is characterized by a peritectic reaction and the formation of two intermetallic phases, the sigma ( $\sigma$ ) and chi ( $\chi$ ) phases, in addition to the terminal solid solutions. The diagram presented here is based on assessed data, combining computational thermodynamic models with experimental results to provide a reliable representation of the phase equilibria.

## Phases in the Mo-Re System

The primary phases present in the Mo-Re system are:

- Liquid (L): The molten phase of the alloy.
- (Mo) Solid Solution ( $\alpha$ ): A body-centered cubic (BCC) solid solution of rhenium dissolved in molybdenum. This phase is present at lower rhenium concentrations.
- (Re) Solid Solution ( $\beta$ ): A hexagonal close-packed (HCP) solid solution of molybdenum dissolved in rhenium, found at very high rhenium concentrations.
- Sigma ( $\sigma$ ) Phase: A hard and brittle intermetallic phase with a complex tetragonal crystal structure. The formation of the  $\sigma$  phase can significantly impact the mechanical properties of the alloy.
- Chi ( $\chi$ ) Phase: Another intermetallic phase with a complex cubic crystal structure, typically found at higher temperatures than the  $\sigma$  phase.

## Quantitative Phase Diagram Data

The following tables summarize the key quantitative data extracted from the assessed Mo-Re phase diagram.

**Table 1: Invariant Reactions in the Mo-Re System**

Reaction Type	Temperature (°C)	Composition (at. % Re)	Phases Involved
Peritectic	~2550	~58	$L + (\text{Mo}) \leftrightarrow \chi$
Eutectoid	~1150	~47	$(\text{Mo}) \leftrightarrow \sigma + \chi$
Peritectoid	~1050	~75	$\chi + (\text{Re}) \leftrightarrow \sigma$

**Table 2: Phase Boundaries in the Mo-Re System**

Phase Boundary	Temperature (°C)	Composition (at. % Re)
Liquidus	2623 - 2550	0 - 58
2550 - 3180	58 - 100	
Solidus	2623 - 2450	0 - 41
2450 - 2550	41 - 53	
2550 - 3180	77 - 100	
(Mo) Solvus	2450 - 1150	41 - 47
1150 - Room Temp	47 - ~38	
$\sigma$ Phase Field	1150 - Room Temp	~47 - ~75
$\chi$ Phase Field	2550 - 1050	~53 - ~77

**Table 3: Crystal Structure and Lattice Parameters of Phases**

Phase	Crystal System	Space Group	Pearson Symbol	Lattice Parameters (Representative)
(Mo)	Cubic	Im-3m	cI2	$a \approx 0.3147$ nm
(Re)	Hexagonal	$P6_3/mmc$	hP2	$a \approx 0.2761$ nm, $c \approx 0.4458$ nm
$\sigma$	Tetragonal	$P4_2/mnm$	tP30	$a \approx 0.955$ nm, $c \approx 0.498$ nm <sup>[1]</sup>
$\chi$	Cubic	I-43m	cI58	$a \approx 0.959$ nm <sup>[1]</sup>

## Experimental Protocols for Phase Diagram Determination

The determination of the Mo-Re phase diagram relies on a combination of experimental techniques to identify the phases present at various temperatures and compositions.

## Metallography

Metallography is a fundamental technique for visualizing the microstructure of the alloys.

Methodology:

- **Sample Preparation:** Mo-Re alloy samples of varying compositions are sectioned, mounted, and ground using progressively finer abrasive papers. Polishing is then performed using diamond pastes or alumina suspensions to achieve a mirror-like surface finish.
- **Etching:** To reveal the microstructure, the polished samples are chemically or electrolytically etched. A common etchant for Mo-Re alloys is a solution of nitric acid and hydrofluoric acid in water. The etching parameters, such as time and temperature, are carefully controlled to delineate the grain boundaries and different phases.
- **Microscopic Examination:** The etched samples are examined using optical microscopy and scanning electron microscopy (SEM) to identify the phases present, their morphology, and distribution. Energy-dispersive X-ray spectroscopy (EDS) in the SEM can be used to determine the elemental composition of each phase.

## X-ray Diffraction (XRD)

X-ray diffraction is the primary method for identifying the crystal structure of the different phases.

Methodology:

- **Sample Preparation:** For powder XRD, small pieces of the equilibrated Mo-Re alloys are ground into a fine powder to ensure random orientation of the crystallites.
- **Data Acquisition:** The powdered sample is placed in a diffractometer, and a monochromatic X-ray beam (commonly Cu K $\alpha$  radiation) is directed at the sample. The diffracted X-rays are detected as a function of the diffraction angle ( $2\theta$ ). The  $2\theta$  range is typically scanned from  $20^\circ$  to  $120^\circ$  with a slow scan speed to obtain high-resolution data.

- **Phase Identification:** The resulting diffraction pattern, a plot of intensity versus  $2\theta$ , is a fingerprint of the crystal structures present in the sample. The peak positions are used to calculate the lattice parameters, and the overall pattern is compared to databases (e.g., the Powder Diffraction File) to identify the  $\alpha$ ,  $\beta$ ,  $\sigma$ , and  $\chi$  phases.

## Differential Thermal Analysis (DTA)

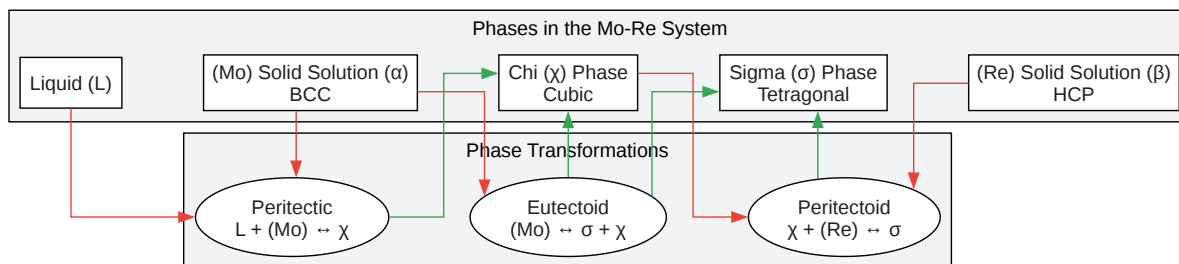
Differential thermal analysis is used to determine the transformation temperatures (e.g., solidus, liquidus, and eutectoid temperatures).

Methodology:

- **Sample and Reference Preparation:** A small, known weight of the Mo-Re alloy sample and a thermally inert reference material (e.g., alumina) are placed in separate crucibles. Due to the high melting point of Mo-Re alloys, high-temperature crucible materials such as tungsten or molybdenum are often used.
- **Heating and Cooling Cycle:** The sample and reference are heated and cooled at a controlled, constant rate (e.g., 10-20 °C/min) in an inert atmosphere to prevent oxidation.
- **Data Analysis:** The temperature difference between the sample and the reference is continuously measured. Endothermic or exothermic events in the sample, such as melting or phase transformations, cause a deviation in this temperature difference, which appears as a peak on the DTA curve. The onset and peak temperatures of these events correspond to the transformation temperatures.

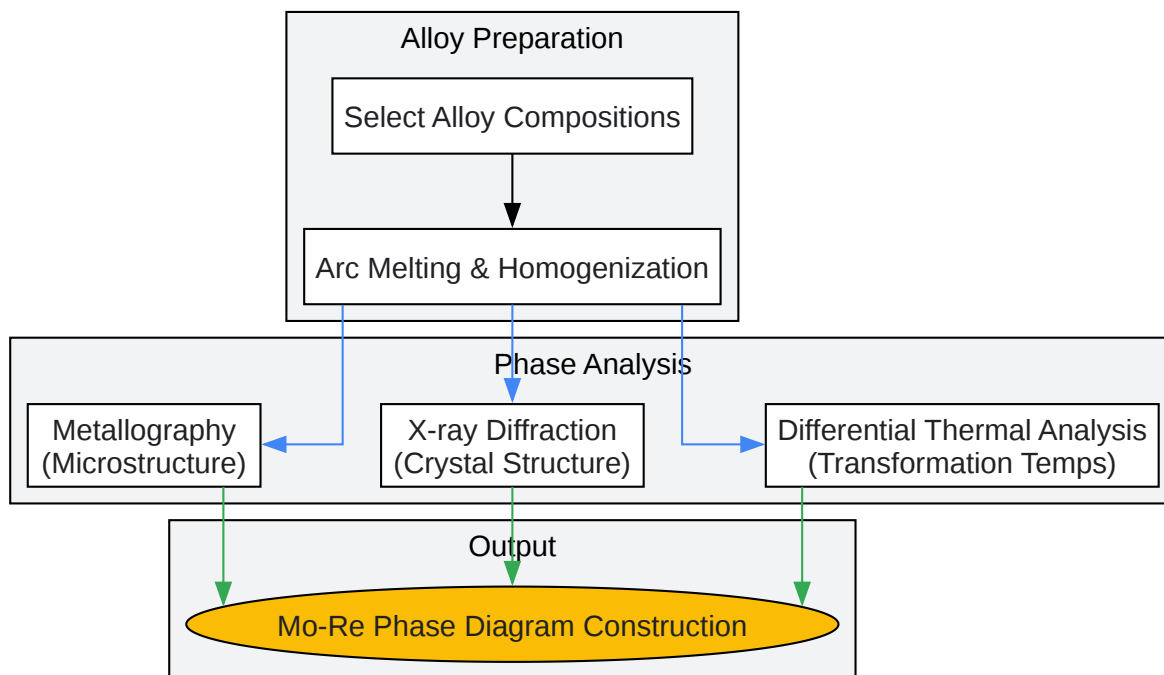
## Visualization of Phase Relationships

The following diagrams illustrate the key relationships and workflows discussed in this guide.



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Caption: Phase relationships and transformations in the Mo-Re system.



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## References

- 1. researchgate.net [researchgate.net]
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